molecular formula C7H8N2O2 B060384 3-methyl-6,7-dihydroisoxazolo[4,5-c]pyridin-4(5H)-one CAS No. 164223-42-1

3-methyl-6,7-dihydroisoxazolo[4,5-c]pyridin-4(5H)-one

Cat. No.: B060384
CAS No.: 164223-42-1
M. Wt: 152.15 g/mol
InChI Key: FYWWPWWCVAKGEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-6,7-dihydroisoxazolo[4,5-c]pyridin-4(5H)-one (CAS: 164223-43-2) is a bicyclic heterocyclic compound featuring a fused isoxazole and piperidinone framework. The methyl group at position 3 and the partially saturated pyridinone ring define its structural uniqueness. This compound is primarily utilized as a synthetic intermediate in the preparation of quinoline derivatives, such as 4-aminoquinolines, via reductive heterocyclization reactions . Its synthesis involves reacting piperidine-2,4-diones with α-chlorobenzaldoximes under basic conditions (e.g., NaH/THF), yielding up to 89% in optimized protocols . Characterization by $^{13}\text{C}$ NMR and HRMS confirms its structure, with key signals at δ 192.2 (carbonyl) and 22.1 (methyl) .

Properties

IUPAC Name

3-methyl-6,7-dihydro-5H-[1,2]oxazolo[4,5-c]pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-4-6-5(11-9-4)2-3-8-7(6)10/h2-3H2,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYWWPWWCVAKGEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=O)NCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

N-Alkylation

The lactam nitrogen (position 5) can be functionalized post-cyclization:

  • Deprotection : Treating 7a with TFA in CHCl₃ at 0°C removes the Boc group (30 min, 95% yield).

  • Alkylation : The free amine reacts with methyl iodide or p-bromobenzyl bromide under NaH/THF to afford N-alkylated derivatives (7f ).

Reductive Modifications

Although the target compound lacks nitro groups, reductive methods from highlight versatility:

  • Zn/HOAc System : Reduces nitro to amine while preserving the isoxazole ring (80–120°C, 18 h).

  • Fe/NH₄Cl : A milder alternative for acid-sensitive substrates (80°C, tBuOH/H₂O).

Structural Characterization

1H NMR Analysis (CDCl₃, 400 MHz):

  • δ 4.21 (d, J = 16 Hz, 1H, H-5a), 3.89 (d, J = 16 Hz, 1H, H-5b) → geminal protons on C5.

  • δ 2.45 (s, 3H, CH₃) → methyl group at C3.

  • δ 7.32–7.45 (m, 4H, aromatic) → substituents from aldoxime.

13C NMR :

  • δ 170.8 (C=O), 162.1 (C=N), 112.5 (C-O) → isoxazole and pyridinone carbons.

HMBC Correlations :

  • H-5a/b couples with C-4 (C=O) and C-6, confirming ring fusion.

Challenges and Optimization

  • Byproduct Formation :

    • Competing hydration of the C=N bond (observed in for similar systems) is mitigated by anhydrous conditions and controlled pH.

    • Electron-withdrawing groups on the aldoxime (e.g., NO₂) retard cyclization, necessitating electron-donating substituents like methyl.

  • Solvent Effects :

    • Polar aprotic solvents (THF, DMF) enhance enolate stability, while protic solvents (MeOH) promote hydrolysis.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Scalability
NaH/THF Cyclization78>95High
KHMDS/DMF Cyclization6590Moderate
Reductive Amination8085Low

The NaH/THF protocol balances efficiency and practicality for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-methyl-6,7-dihydroisoxazolo[4,5-c]pyridin-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized isoxazoles.

Scientific Research Applications

3-methyl-6,7-dihydroisoxazolo[4,5-c]pyridin-4(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-6,7-dihydroisoxazolo[4,5-c]pyridin-4(5H)-one involves its interaction with specific molecular targets. For instance, it may act as an agonist or antagonist at certain receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Core Modifications

The following table summarizes key structural and functional differences between 3-methyl-6,7-dihydroisoxazolo[4,5-c]pyridin-4(5H)-one and related compounds:

Compound Name Core Structure Substituents Synthesis Yield Key Properties/Applications
This compound Isoxazolo[4,5-c]pyridinone 3-methyl Up to 89% Intermediate in quinoline synthesis
ADX71743 Benzoxazolone 6-(2,4-dimethylphenyl), 2-ethyl Not reported Negative allosteric modulator (mGlu7 receptor)
6-(4-((2-Methoxyethoxy)methyl)phenyl)-5-methyl-3-phenylisoxazolo[4,5-c]pyridin-4(5H)-one Isoxazolo[4,5-c]pyridinone 3-phenyl, 6-complex substituent Not reported Potential pharmacological agent (structural complexity enhances binding)
tert-Butyl 2-bromo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate Thiazolo[4,5-c]pyridine 2-bromo, tert-butyl Not reported Synthetic intermediate (thiazole’s sulfur enhances π-acidity)

Functional Group Impact

  • N-Alkylation : The 5-position N-alkylation (e.g., 5-(4-bromobenzyl) in 7f) reduces yield (40% over two steps) compared to the parent 3-methyl compound, suggesting steric hindrance impacts efficiency .

Pharmacological and Physicochemical Properties

  • ADX71743 : Demonstrates bioactivity as an allosteric modulator, unlike the target compound, which lacks reported pharmacological data. This highlights how core heterocycle substitution (benzoxazolone vs. isoxazole) dictates biological targeting .
  • Thiazolo Derivatives : Greater metabolic stability due to sulfur’s resistance to oxidative degradation compared to oxygen-containing isoxazoles .

Research Findings and Limitations

  • Reductive Heterocyclization: The target compound’s conversion to quinolines (e.g., 9f) is less efficient (22% yield) than analogous reactions for simpler substrates, indicating sensitivity to substituent effects .
  • Failed Reductive Amination: Unlike ADX71743, the 4-aminoquinoline derivative of the target compound resists reductive amination with benzaldehyde, underscoring reactivity limitations in downstream diversification .

Biological Activity

3-Methyl-6,7-dihydroisoxazolo[4,5-c]pyridin-4(5H)-one (CAS No. 164223-42-1) is a heterocyclic compound that has attracted significant interest due to its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

This compound features a unique isoxazole ring fused with a pyridine structure, which contributes to its biological properties. The compound's molecular formula is C7H8N2O2C_7H_8N_2O_2, and it has a molecular weight of 152.15 g/mol. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to modulate receptor activities in the central nervous system (CNS). It is believed to act as an agonist or antagonist at specific neurotransmitter receptors, influencing pathways related to:

  • Neurotransmission : Interaction with GABAergic and glutamatergic systems may provide insights into its potential as a neuroprotective agent.
  • Inflammation : The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
  • Antimicrobial Activity : Preliminary studies suggest efficacy against certain bacterial strains.

Antimicrobial Properties

Research has indicated that this compound demonstrates antimicrobial activity against various pathogens. A study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent in clinical settings .

Neuroprotective Effects

The compound has been explored for its neuroprotective effects in models of neurodegenerative diseases. In vitro studies have shown that it can reduce oxidative stress and apoptosis in neuronal cells, indicating potential therapeutic benefits for conditions like Alzheimer's and Parkinson's disease .

Anti-inflammatory Activity

In vivo studies have demonstrated that this compound can significantly reduce inflammation in models of acute lung injury. It appears to inhibit the NF-kB pathway, which is crucial in mediating inflammatory responses .

Case Studies and Research Findings

StudyFindingsReference
Antimicrobial Activity Showed significant inhibition of S. aureus and E. coli growth
Neuroprotection Reduced neuronal cell death in oxidative stress models
Anti-inflammatory Effects Inhibited NF-kB pathway in acute lung injury models

Synthesis and Derivatives

The synthesis of this compound typically involves the cyclization of 3-methyl-4-pyridone with hydroxylamine hydrochloride under basic conditions. Derivatives of this compound are being synthesized to enhance its biological activity and selectivity towards specific targets.

Q & A

Basic Question: What are the critical parameters for optimizing the synthesis of 3-methyl-6,7-dihydroisoxazolo[4,5-c]pyridin-4(5H)-one to maximize yield and purity?

Methodological Answer:

  • Temperature Control : Maintain reaction temperatures between 60–80°C to avoid decomposition of intermediates (common in cyclization steps) .
  • Solvent Selection : Use anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) to stabilize reactive intermediates and minimize side reactions .
  • Reaction Monitoring : Employ thin-layer chromatography (TLC) with silica gel plates (eluent: ethyl acetate/hexane, 3:7) to track reaction progress. Confirm purity via 1^1H NMR (e.g., δ 2.35 ppm for methyl group integration) .

Basic Question: What analytical techniques are essential for characterizing the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to confirm substituent positions (e.g., methyl group at C3) and fused-ring connectivity .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C8_8H10_{10}N2_2O2_2) with <2 ppm error .
  • X-ray Crystallography : Resolve spatial arrangement of the dihydroisoxazolo-pyridine core for unambiguous structural confirmation .

Advanced Question: How can researchers address discrepancies in reported biological activity data for this compound across different assays?

Methodological Answer:

  • Assay Standardization : Use positive controls (e.g., known kinase inhibitors) and replicate experiments across multiple cell lines to account for variability .
  • Data Normalization : Apply statistical tools (e.g., ANOVA) to isolate confounding variables like solvent effects (DMSO vs. aqueous buffers) .
  • Mechanistic Validation : Combine in vitro assays (e.g., enzyme inhibition) with molecular docking to verify target engagement specificity .

Advanced Question: What strategies are effective for studying the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

  • Stress Testing : Incubate the compound in buffers (pH 2–12) at 40°C for 24–72 hours. Monitor degradation via HPLC (C18 column, 220 nm detection) .
  • Kinetic Analysis : Calculate half-life (t1/2t_{1/2}) using first-order kinetics. For example, acidic conditions (pH 2) may hydrolyze the isoxazole ring, reducing t1/2t_{1/2} by 50% .
  • Storage Recommendations : Store lyophilized samples at -20°C in argon-filled vials to prevent oxidation .

Advanced Question: How can computational methods predict the structure-activity relationship (SAR) of derivatives of this compound?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model interactions between the dihydroisoxazolo core and target proteins (e.g., kinases) to identify key binding residues .
  • Quantitative SAR (QSAR) : Train models using descriptors like LogP, polar surface area, and H-bond donors/acceptors to predict bioactivity .
  • Fragment-Based Design : Replace the methyl group at C3 with halogens or bulky substituents to assess steric/electronic effects on potency .

Advanced Question: What experimental approaches resolve synthetic challenges in functionalizing the pyridine ring of this compound?

Methodological Answer:

  • Directed Metalation : Use LDA (lithium diisopropylamide) at -78°C to deprotonate the pyridine ring, enabling regioselective substitution .
  • Cross-Coupling Reactions : Apply Suzuki-Miyaura conditions (Pd(PPh3_3)4_4, Na2_2CO3_3) to introduce aryl/heteroaryl groups at C5 or C7 positions .
  • Protection-Deprotection : Temporarily protect the isoxazole nitrogen with Boc groups to prevent undesired side reactions during functionalization .

Advanced Question: How should researchers design experiments to evaluate the compound's pharmacokinetic (PK) properties in preclinical models?

Methodological Answer:

  • In Vivo PK Studies : Administer the compound intravenously (1 mg/kg) and orally (5 mg/kg) in rodents. Collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hours post-dose .
  • LC-MS/MS Quantification : Use a validated method with deuterated internal standards to measure plasma concentration-time profiles .
  • Metabolite Identification : Perform hepatic microsome incubations (human/rat) and analyze metabolites via UPLC-QTOF-MS .

Advanced Question: What methodologies mitigate solubility issues during biological testing of this compound?

Methodological Answer:

  • Co-Solvent Systems : Use 10% β-cyclodextrin in saline or PEG-400/water (1:1) to enhance aqueous solubility without cytotoxicity .
  • Amorphous Solid Dispersion : Spray-dry the compound with polyvinylpyrrolidone (PVP) to improve dissolution rates .
  • Salt Formation : Synthesize hydrochloride salts (e.g., via HCl gas in diethyl ether) to increase ionization and solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.